molecular formula C₄₈H₆₄N₁₂O₁₅S₂ B1163115 N-Desmethyl Sildenafil Hemicitrate

N-Desmethyl Sildenafil Hemicitrate

Cat. No.: B1163115
M. Wt: 1113.22
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Sildenafil Hemicitrate, also known as N-Desmethyl Sildenafil Hemicitrate, is a useful research compound. Its molecular formula is C₄₈H₆₄N₁₂O₁₅S₂ and its molecular weight is 1113.22. The purity is usually 95%.
BenchChem offers high-quality N-Desmethyl Sildenafil Hemicitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Sildenafil Hemicitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄₈H₆₄N₁₂O₁₅S₂

Molecular Weight

1113.22

Synonyms

5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Hemicitrate;  Desmethylsildenafil Hemicitrate;  UK 103320 Hemicitrate

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of N-Desmethyl Sildenafil Hemicitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Sildenafil Hemicitrate (Synonyms: UK-103,320 Hemicitrate) represents the specific salt form of the primary active metabolite of Sildenafil. While the parent drug (Sildenafil) is marketed as a Citrate (1:1 stoichiometric ratio), the N-desmethyl metabolite is frequently isolated or synthesized as a Hemicitrate (2:1 stoichiometric ratio) for use as a high-purity analytical standard in pharmacokinetic (PK) profiling and impurity tracking.

This guide provides a definitive technical characterization of this specific entity, distinguishing it from the free base and the parent compound. It addresses the critical need for precise stoichiometric calculations in quantitative mass spectrometry and outlines validated protocols for its handling and analysis.

Part 1: Molecular Identity & Stoichiometry

The distinction between the "Free Base," "Citrate," and "Hemicitrate" forms is the most common source of error in quantitative analysis. You must verify the Molecular Weight (MW) on your Certificate of Analysis (CoA) against the calculations below to ensure accurate molarity.

Chemical Specification
  • Compound Name: N-Desmethyl Sildenafil Hemicitrate[1][2]

  • Active Moiety: N-Desmethyl Sildenafil (UK-103,320)[1][3][4][5][6]

  • CAS Number (Free Base): 139755-82-1[1][3][4][5][6][7]

  • Stoichiometry: 2 Moles Active Base : 1 Mole Citric Acid

  • Chemical Formula:

    
    
    
Stoichiometric Calculation Table
ComponentFormulaMolecular Weight ( g/mol )Molar RatioContribution to Salt MW
N-Desmethyl Sildenafil (Base)

460.552921.10
Citric Acid (Counterion)

192.121192.12
Total Hemicitrate Salt Combined 1113.22

Critical Application Note: When preparing stock solutions for PK studies, if your protocol requires concentration in terms of the free base, you must apply a conversion factor of 0.827 (921.10 / 1113.22) to the weighed mass of the Hemicitrate salt.

Part 2: Physical Characteristics & Stability

Macroscopic Properties
  • Appearance: White to off-white crystalline solid.[3]

  • Hygroscopicity: Moderate. The citrate moiety imparts hygroscopic tendencies. Storage in a desiccator at -20°C is mandatory to prevent water uptake, which alters the effective mass.

  • Melting Point:

    • Free Base:[1] 156–158°C.[8]

    • Hemicitrate Salt: Typically exhibits a higher decomposition/melting range (>170°C) compared to the base, though precise values depend on the specific polymorph and solvation state.

Solubility Profile

The Hemicitrate form improves solubility over the free base but remains lipophilic.

SolventSolubility LimitHandling Recommendation
DMSO > 100 mg/mLPreferred. Ideal for stock solutions.
Methanol ~ 5–10 mg/mLGood for intermediate dilutions.
Water (Neutral pH) < 1 mg/mLPoor. Avoid for primary stocks.
Water (Acidic pH < 4) SolubleSolubility increases significantly due to protonation of the piperazine ring.

Part 3: Metabolic Context & Signaling

Understanding the biological generation of this analyte is essential for interpreting PK data. N-Desmethyl Sildenafil is formed via oxidative metabolism primarily by CYP3A4. It retains approximately 50% of the PDE5 inhibitory potency of the parent drug.

MetabolicPathway Sildenafil Sildenafil (Parent Drug) CYP3A4 CYP3A4/CYP3A5 (Hepatic Oxidation) Sildenafil->CYP3A4 N-Demethylation NDesmethyl N-Desmethyl Sildenafil (Major Metabolite) CYP3A4->NDesmethyl Loss of Methyl Group Elimination Fecal/Renal Excretion NDesmethyl->Elimination T1/2 ~ 4 hrs

Figure 1: Metabolic trajectory of Sildenafil yielding the N-Desmethyl metabolite.[4][5][9] The metabolite retains pharmacological activity.

Part 4: Analytical Protocol (HPLC-MS/MS)

This protocol is designed for the quantification of N-Desmethyl Sildenafil in plasma, utilizing the Hemicitrate salt as the reference standard.

System Suitability & Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ionization enhancer).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.3 mL/min.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Equilibration
1.010%Load
3.090%Elution Ramp
4.090%Wash
4.110%Re-equilibration
Mass Spectrometry Transitions (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): m/z 461.2

    
    
    
  • Product Ions (Q3):

    • Quantifier: 283.1 (Piperazine fragmentation).

    • Qualifier: 311.2.

Sample Extraction Workflow

To ensure recovery >85% and minimize matrix effects, use Liquid-Liquid Extraction (LLE) rather than protein precipitation.

ExtractionWorkflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (Sildenafil-d8) Plasma->IS Buffer Add 0.1M Na2CO3 (pH Adjustment > 9) IS->Buffer Solvent Add TBME or Ethyl Acetate (Organic Extraction) Buffer->Solvent Vortex Vortex & Centrifuge (10 min @ 4000 rpm) Solvent->Vortex Evap Evaporate Supernatant (N2 stream @ 40°C) Vortex->Evap Recon Reconstitute (Mobile Phase A:B 50:50) Evap->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic amines like N-Desmethyl Sildenafil.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135398744, N-Desmethylsildenafil. Retrieved from [Link]

  • Splendid Lab. (n.d.). N-Desmethyl Sildenafil Hemicitrate Product Specification. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (1998). Sildenafil Citrate (Viagra) Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

Sources

Methodological & Application

UPLC-MS/MS method for simultaneous determination of Sildenafil and N-Desmethyl Sildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated UPLC-MS/MS method for the simultaneous quantification of Sildenafil (Viagra™) and its primary active metabolite, N-Desmethyl Sildenafil, in human plasma.

Designed for high-throughput clinical research, this protocol utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) in Electrospray Ionization (ESI) positive mode. The method prioritizes speed and sensitivity, achieving a run time of under 4 minutes while maintaining regulatory compliance with FDA Bioanalytical Method Validation guidelines.

Key Analytical Challenges Solved
  • Polarity Variance: Sildenafil and its demethylated metabolite have similar structures but distinct polarities; this method resolves them using a gradient elution on a C18 stationary phase.

  • Matrix Interferences: The use of a deuterated Internal Standard (Sildenafil-d8) compensates for matrix effects inherent in plasma protein precipitation.

  • Sensitivity: The protocol achieves a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL for Sildenafil and 1.0 ng/mL for N-Desmethyl Sildenafil.

Metabolic Context & Mechanism

Understanding the metabolic conversion is critical for interpreting PK data. Sildenafil is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4 (major route) and CYP2C9 (minor route).[1][2][3][4]

The primary metabolite, N-Desmethyl Sildenafil , retains approximately 50% of the parent drug's phosphodiesterase-5 (PDE5) inhibitory activity, making its quantification essential for total therapeutic exposure assessment.

Visualization: Metabolic Pathway

MetabolicPathway Sildenafil Sildenafil (Parent Drug) CYP3A4 CYP3A4 (Major Enzyme) Sildenafil->CYP3A4 CYP2C9 CYP2C9 (Minor Enzyme) Sildenafil->CYP2C9 NDesmethyl N-Desmethyl Sildenafil (Active Metabolite) CYP3A4->NDesmethyl N-Demethylation CYP2C9->NDesmethyl Elimination Fecal/Renal Excretion NDesmethyl->Elimination

Figure 1: Hepatic metabolism of Sildenafil yielding the active N-Desmethyl metabolite.[3]

Experimental Protocol

Chemicals and Reagents
  • Analytes: Sildenafil Citrate, N-Desmethyl Sildenafil (Reference Standards >99% purity).

  • Internal Standard (IS): Sildenafil-d8 (Deuterated).[5][6]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (LC-MS Grade).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" approach balances recovery with throughput.

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (Sildenafil-d8, 500 ng/mL). Vortex for 10 sec.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 2-5 µL into the UPLC-MS/MS system.

Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma 100 µL Plasma IS_Add Add IS (Sil-d8) Vortex Plasma->IS_Add PPT Add 300 µL ACN (Protein Precip) IS_Add->PPT Centrifuge Centrifuge 12,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 2-5 µL Supernatant->Inject Separation BEH C18 Column Gradient Elution Inject->Separation Detection MS/MS (MRM) ESI Positive Separation->Detection

Figure 2: Step-by-step Protein Precipitation (PPT) and analysis workflow.

LC-MS/MS Conditions

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. The specific transitions monitor the protonated parent ions


 fragmentation to their characteristic product ions.

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Sildenafil 475.2283.23540Quantifier
475.2100.13555Qualifier
N-Desmethyl Sildenafil 461.2283.23538Quantifier
461.2151.13550Qualifier
Sildenafil-d8 (IS) 483.2283.23540Quantifier

Note: The product ion 283.2 represents the core structure common to both analytes, but chromatographic separation ensures specificity.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[5][7]

  • Mobile Phase B: Acetonitrile.[5][7][8]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Autosampler Temp: 10°C.

Table 2: Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.5090106
2.5010906
3.0010906
3.1090101
4.0090101

Method Validation & Self-Validating Criteria

To ensure Trustworthiness and Scientific Integrity , the method must meet the following acceptance criteria based on FDA and EMA guidelines.

Linearity & Range
  • Sildenafil: 2.0 – 1000 ng/mL (

    
    ).
    
  • N-Desmethyl Sildenafil: 1.0 – 500 ng/mL (

    
    ).[6]
    
  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
System Suitability Test (SST)

Before every batch, run a "System Suitability" sample (typically a mid-level QC).

  • Retention Time Stability: Deviation

    
    .
    
  • Peak Area Precision: CV

    
     for 5 consecutive injections.
    
  • Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak area in the blank must be

    
     of the LLOQ area.
    
Matrix Effect Calculation

Since Protein Precipitation is a "dirty" extraction, you must quantify matrix effects (ME) to ensure the IS is compensating correctly.



  • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (or 100%) with a CV

    
     across 6 different lots of plasma.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Qin, F., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10).

  • Strcom, K., et al. (2021). A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies. International Journal of Clinical Pharmacology and Therapeutics.

  • Tidmarsh, S., et al. (2015). Validation of a high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Robust Sample Preparation Techniques for the Bioanalysis of N-Desmethyl Sildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth exploration of sample preparation methodologies for the quantitative analysis of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil, from complex biological matrices such as plasma and serum. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind method selection and optimization. We provide detailed, field-tested protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), complete with workflow diagrams and a comparative analysis to guide the development of robust, accurate, and reproducible bioanalytical assays, primarily for LC-MS/MS applications.

Introduction: The Bioanalytical Imperative for N-Desmethyl Sildenafil

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP) 3A4 and 2C9 isoforms.[1][2] The principal metabolic pathway is N-demethylation, yielding N-Desmethyl Sildenafil (also known as UK-103,320). This metabolite is pharmacologically significant, retaining approximately 50% of the parent drug's inhibitory activity against PDE5.[3] Its plasma concentrations are about 40% of those of sildenafil, contributing to roughly 20% of the total pharmacological effect.[3]

Consequently, the accurate and precise quantification of N-Desmethyl Sildenafil is indispensable for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[4][5] The primary challenge in its analysis lies in effectively isolating the analyte from endogenous matrix components (proteins, phospholipids, salts) that can cause ion suppression, compromise assay accuracy, and shorten the lifespan of analytical columns and mass spectrometers. A well-designed sample preparation protocol is therefore the cornerstone of any reliable bioanalytical method.

Guiding Principles: Physicochemical Properties of N-Desmethyl Sildenafil

The selection of an optimal extraction strategy is dictated by the analyte's physicochemical properties. Understanding these characteristics allows for a rational approach to method development.

PropertyValueImplication for Sample Preparation Strategy
Molecular Formula C₂₁H₂₈N₆O₄S---
Molecular Weight 460.6 g/mol Influences diffusion and chromatographic behavior.[6]
pKa ~10.05 (Predicted)The piperazine moiety is basic, allowing it to be positively charged at neutral or acidic pH. This property is key for ion-exchange SPE.[7]
Solubility Soluble in DMSO and DMFGood solubility in organic solvents is favorable for LLE and elution from SPE sorbents.[2][7]

The presence of the basic piperazine group is the most critical feature for sample preparation. By manipulating the pH of the sample, we can control the charge state of N-Desmethyl Sildenafil, enhancing either its affinity for ion-exchange sorbents (in its charged state) or its solubility in organic solvents for LLE (in its neutral state).

Core Sample Preparation Techniques: Protocols and Rationale

Protein Precipitation (PPT): The High-Throughput Approach

PPT is the most straightforward method for removing the bulk of proteins from plasma or serum. It is often employed in discovery-phase research where speed and cost are primary considerations.

  • Causality & Mechanism: A water-miscible organic solvent, typically acetonitrile, is added to the aqueous sample. This disrupts the solvation shell surrounding the proteins, reducing their solubility and causing them to denature and precipitate out of solution. The analyte, being soluble in the resulting aqueous-organic supernatant, is separated via centrifugation.

  • Advantages: Rapid, inexpensive, requires minimal method development, and is easily automated.

  • Disadvantages: Less selective. It does not effectively remove other matrix components like phospholipids, which are a major cause of matrix effects in LC-MS/MS.[8] The resulting extract is diluted, potentially limiting sensitivity.

cluster_0 Sample Preparation cluster_1 Extraction & Analysis Sample 100 µL Plasma/Serum Add_IS Add Internal Standard (e.g., N-Desmethyl Sildenafil-d8) Sample->Add_IS Add_ACN Add 300 µL ice-cold Acetonitrile (ACN) Add_IS->Add_ACN Vortex Vortex vigorously (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: High-throughput protein precipitation workflow.

  • Aliquot: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma, calibration standards, or quality control (QC) samples.

  • Spike IS: Add a small volume (e.g., 10 µL) of the working internal standard solution (e.g., N-Desmethyl Sildenafil-d8).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio ensures efficient protein removal.

  • Mix: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Transfer: Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the pellet.

  • Concentrate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex briefly to dissolve.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for injection.

Liquid-Liquid Extraction (LLE): The Classic Selectivity Enhancement

LLE separates the analyte from the aqueous matrix by partitioning it into an immiscible organic solvent. This technique offers a significant improvement in cleanliness over PPT.

  • Causality & Mechanism: The efficiency of LLE is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase. For a basic compound like N-Desmethyl Sildenafil, the sample pH is raised (>10). This deprotonates the piperazine nitrogen, converting the molecule to its neutral, more lipophilic form, which preferentially partitions into the organic extraction solvent (e.g., methyl tert-butyl ether). Water-soluble interferences like salts and proteins remain in the aqueous phase.

  • Advantages: Yields a much cleaner extract than PPT, reducing matrix effects. Allows for significant analyte concentration.

  • Disadvantages: More labor-intensive and difficult to automate than PPT. Can be prone to emulsion formation, which complicates phase separation. Requires larger volumes of organic solvents.

cluster_0 Sample Preparation cluster_1 Extraction & Analysis Sample 200 µL Plasma/Serum Add_IS Add Internal Standard Sample->Add_IS Basify Add 50 µL 1M NaOH (Adjust pH > 10) Add_IS->Basify Add_Solvent Add 1 mL MTBE Basify->Add_Solvent Mix Vortex/Tumble Mix (5 min) Add_Solvent->Mix Centrifuge Centrifuge (4,000 x g, 5 min) Mix->Centrifuge Collect Transfer Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for basic analytes.

  • Aliquot: Into a 2 mL glass tube, pipette 200 µL of the plasma sample.

  • Spike IS: Add the internal standard.

  • Basify: Add 50 µL of 1M NaOH to raise the sample pH. Confirm pH is >10. This step is critical for neutralizing the analyte.

  • Extract: Add 1 mL of methyl tert-butyl ether (MTBE) or another suitable solvent like ethyl acetate.

  • Mix: Cap the tube and mix on a rotator or vortexer for 5-10 minutes to ensure complete partitioning.

  • Separate Phases: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Concentrate: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Sensitivity

SPE is the most powerful technique for sample cleanup, providing the highest degree of selectivity and concentration. For N-Desmethyl Sildenafil, a mixed-mode cation exchange SPE is the strategy of choice.

  • Causality & Mechanism: This approach leverages two orthogonal retention mechanisms. First, the sample is acidified and loaded onto the sorbent. The acidic conditions ensure the piperazine nitrogen is protonated (positively charged), allowing it to bind strongly to the negatively charged cation-exchange functional groups on the sorbent. The sorbent also has reversed-phase characteristics, retaining the molecule via hydrophobic interactions. A series of washes then selectively removes interferences. An acidic wash removes polar interferences, while an organic wash removes non-basic, lipophilic interferences. Finally, a basic elution solvent (e.g., methanol with ammonium hydroxide) neutralizes the analyte, disrupting the ionic bond and allowing it to be eluted, leaving strongly bound interferences behind.

  • Advantages: Delivers the cleanest extracts, virtually eliminating matrix effects.[9] Achieves the highest concentration factors. Easily automated in 96-well plate format for high-throughput regulated bioanalysis.

  • Disadvantages: Highest cost per sample. Requires more extensive method development.

cluster_spe SPE Cartridge Steps Sample 200 µL Plasma + IS Pretreat Pre-treat: Dilute 1:1 with 4% Phosphoric Acid Sample->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition: 1mL MeOH then 1mL H₂O Condition->Load Wash1 Wash 1: 1mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1mL Methanol Wash1->Wash2 Elute Elute: 1mL 5% NH₄OH in MeOH Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Mixed-mode solid-phase extraction workflow.

  • Pre-treat Sample: In a microtube, combine 200 µL of plasma, the internal standard, and 200 µL of 4% phosphoric acid. Vortex to mix. The acid ensures the analyte is fully protonated.

  • Condition Cartridge: Condition a mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This removes salts and other polar compounds.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipophilic interferences that are not basic.

  • Elute Analyte: Elute the N-Desmethyl Sildenafil with 1 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube.

  • Concentrate: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Transfer to an autosampler vial for injection.

Method Selection and Validation

The optimal sample preparation technique is contingent upon the specific requirements of the study.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowModerateHigh
Matrix Effect High RiskModerate RiskLow Risk
Throughput HighLow-ModerateHigh (with automation)
Cost per Sample LowModerateHigh
Concentration Factor Low (Dilutive)HighHigh
Typical Application Discovery PK, High-throughput screeningAcademic research, methods requiring moderate cleanlinessRegulated bioanalysis, clinical trials, low LLOQ requirements

Regardless of the chosen method, full validation is mandatory for any assay supporting regulatory submissions.[10][11] This process demonstrates that the method is fit for its intended purpose and should be conducted according to guidelines from regulatory bodies like the FDA, EMA, and ICH.[12][13][14] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, calibration curve performance, and stability.[10][13][14]

Conclusion

The successful quantification of N-Desmethyl Sildenafil from biological matrices is fundamentally dependent on an effective sample preparation strategy. While PPT offers a rapid solution for screening purposes, LLE and particularly mixed-mode SPE provide progressively cleaner extracts, which is critical for achieving the sensitivity, accuracy, and robustness required for clinical and regulatory bioanalysis. The SPE method detailed herein represents a best-practice approach, leveraging the specific physicochemical properties of the analyte to achieve maximum selectivity and performance in demanding LC-MS/MS applications. The use of a stable, isotope-labeled internal standard is strongly recommended for all methods to correct for procedural variability and matrix effects.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022).
  • ResolveMass Laboratories Inc. (2025).
  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013).
  • European Medicines Agency (EMA). (2011).
  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • BenchChem. (2025). A Comparative Guide to the Quantification of N-Desmethyl Sildenafil Using N-Desmethyl Sildenafil-d8 as an Internal Standard.
  • Challa, B. R., et al. (2013). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 5(19), 5396-5403.
  • Baranowska, I., et al. (2010). Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC.
  • Kuznetsov, I., et al. (2017). Development and validation of method for quantitative determination of sildenafil and n-desmethyl sildenafil by HPLC-MS/MS in human blood plasma. ScienceRise: Pharmaceutical Science, 1(5).
  • Daraghmeh, N., et al. (2007). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 613-618.
  • Pistos, C., et al. (2006). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 952-957.
  • PubChem. Desmethylsildenafil Compound Summary.
  • Biotage.
  • ChemicalBook. (2025). DESMETHYL SILDENAFIL (CAS 139755-82-1).
  • ResearchGate. Chromatogram with N-desmethylsildenafil, sildenafil e quinoxaline....
  • Cayman Chemical. N-desmethyl Sildenafil (UK-103320, CAS Number: 139755-82-1).
  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Sigma-Aldrich. N-desmethyl Sildenafil | 139755-82-1.
  • ResearchGate. (PDF)
  • TargetMol. N-Desmethyl Sildenafil | Drug Metabolite.
  • Kim, H., et al. (2001). HPLC determination of sildenafil and its demethylated metabolite, UK-103,320, in cat plasma with solid-phase extraction for the pharmacokinetic study. Canadian Journal of Analytical Sciences and Spectroscopy, 46(2), 39-45.
  • Barco, F., et al. (2015). Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification.
  • Badwan, A. A., et al. (2002). Development and Validation of Bioanalytical Assay Methods for Sildenafil in Human Plasma.
  • ResearchGate. Typical plasma concentration versus time profiles for N-desmethyl sildenafil....

Sources

N-Desmethyl Sildenafil as an impurity standard for Sildenafil citrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating guide for the use of N-Desmethyl Sildenafil (UK-103,320) as an impurity and metabolite standard.[1]

Abstract

This guide outlines the analytical strategy for N-Desmethyl Sildenafil (1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]piperazine), the primary active metabolite of Sildenafil.[1] While often analyzed in bioequivalence (BE) studies, it serves as a critical reference standard for degradation profiling and process impurity monitoring in Drug Substance (DS) and Drug Product (DP).[1]

Critical Distinction: N-Desmethyl Sildenafil is distinct from USP Sildenafil Related Compound A (Isobutyl Sildenafil). This protocol addresses the specific retention behavior and separation requirements for the N-desmethyl analog, which typically elutes prior to the parent compound in Reversed-Phase (RP) systems due to increased polarity.[1]

Chemical Profile & Regulatory Context[1][2][3][4]

Identity and Properties
ParameterDescription
Common Name N-Desmethyl Sildenafil (Nor-Sildenafil)
Synonym UK-103,320
CAS Number 139755-82-1
Molecular Formula

Molecular Weight 460.55 g/mol
Role Major Metabolite (CYP3A4/2C9 pathway); Oxidative Degradant.[1]
Pharmacology Active PDE5 inhibitor (~50% potency of Sildenafil).
Regulatory Status (ICH/USP)[1][2]
  • ICH Q3A(R2)/Q3B(R2): As a potential degradant, it must be reported if >0.10% (or generic threshold) and identified if >0.20% (depending on dose).[1]

  • USP Monograph Note: Users must not confuse this with USP Related Compound A (Isobutyl Sildenafil, RRT ~1.7). N-Desmethyl Sildenafil is significantly more polar and requires specific resolution criteria at the solvent front or early gradient segment.

Formation Pathway

The following diagram illustrates the oxidative demethylation pathway mediated by Cytochrome P450 enzymes (in vivo) or oxidative stress (in vitro stability).

MetabolicPathway cluster_legend Pathway Context Sildenafil Sildenafil Citrate (Parent) CYP CYP3A4 / CYP2C9 (Oxidative Demethylation) Sildenafil->CYP NDesmethyl N-Desmethyl Sildenafil (UK-103,320) Major Metabolite/Impurity CYP->NDesmethyl Degradation Further Degradation (Piperazine Ring Opening) NDesmethyl->Degradation

Figure 1: Formation of N-Desmethyl Sildenafil via N-demethylation of the piperazine moiety.[1]

Analytical Strategy: HPLC/UPLC Protocol

The polarity difference between the methyl-piperazine (Sildenafil) and free piperazine (N-Desmethyl) is the primary separation mechanism.[1] The N-desmethyl variant contains a secondary amine, making it prone to silanol interactions (tailing) if pH is not controlled.[1]

Method Development Parameters[1][6][7][8][9][10]
  • Column Selection: A C18 column with high carbon load and end-capping is required to prevent peak tailing of the basic piperazine group.

    • Recommended: Waters XBridge C18 or Agilent Zorbax SB-C18 (

      
      ).[1]
      
  • Mobile Phase pH: The secondary amine (

    
    ) requires a buffer.
    
    • Acidic (pH 3.0): Protonates the amine, reducing silanol interaction but decreasing retention.

    • Basic (pH 9.0): Keeps amine neutral, increasing retention and often improving peak shape on hybrid columns (e.g., XBridge).[1]

    • Protocol Choice:Acidic (pH 3.0) is standard for compatibility with MS and general QC.

Standard Operating Procedure (SOP)
Reagents:
  • Buffer: 20 mM Potassium Phosphate (pH 3.0) or 10 mM Ammonium Formate (for MS).[1]

  • Organic Modifier: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (70:30).

Chromatographic Conditions:
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV @ 290 nm (Primary), 220 nm (Secondary)
Run Time 2.5x Retention time of Sildenafil
Gradient Program:
Time (min)% Buffer (A)% Acetonitrile (B)Comment
0.08515Initial Hold (Elute polar degradants)
5.08515Isocratic for N-Desmethyl separation
20.04060Gradient to elute Sildenafil & lipophilic impurities
25.04060Wash
26.08515Re-equilibration
Experimental Workflow Diagram

AnalyticalWorkflow Step1 Standard Preparation Dissolve N-Desmethyl Std in Mobile Phase (0.1 mg/mL) Step2 System Suitability Inject Mix (Parent + Impurity) Target Resolution > 2.0 Step1->Step2 Step3 Sample Injection Inject Test Sample (20 µL) Step2->Step3 Decision Check RRT N-Desmethyl RRT ~ 0.3 - 0.5 (Elutes BEFORE Parent) Step3->Decision Step4 Quantification Calculate % w/w using RRF Decision->Step4 Confirmed

Figure 2: Step-by-step analytical workflow for impurity profiling.

Validation & Quantification

System Suitability Criteria

To ensure the method is valid for releasing data, the following criteria must be met using a resolution solution containing both Sildenafil and N-Desmethyl Sildenafil:

  • Resolution (

    
    ):  NLT 2.0 between N-Desmethyl Sildenafil and Sildenafil.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the N-Desmethyl peak (critical due to secondary amine).
    
  • Relative Retention Time (RRT):

    • N-Desmethyl Sildenafil: ~0.35 – 0.50 (Elutes early).[1]

    • Sildenafil: 1.00.[2]

    • Note: This contrasts with USP Rel Comp A (Isobutyl), which elutes at RRT ~1.7.

Relative Response Factor (RRF)

Because N-Desmethyl Sildenafil lacks a methyl group but retains the core chromophore (pyrazolo-pyrimidin-7-one), its UV absorbance at 290 nm is similar but not identical to the parent.[1]

  • Estimated RRF: 0.98 – 1.02 (at 290 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is Area and
    
    
    is Concentration.[1]

Troubleshooting & Critical Insights ("From the Bench")

The "Isobutyl" Trap

Issue: Many researchers purchase "USP Related Compound A" assuming it is the main metabolite (N-Desmethyl). Correction: USP Related Compound A is Isobutyl Sildenafil . If you observe a peak at RRT 1.7, it is likely the isobutyl impurity, not N-desmethyl.[1] N-Desmethyl must elute before the parent.

Peak Tailing

Issue: Broad, tailing peak for N-Desmethyl. Root Cause: Interaction of the free secondary amine with residual silanols on the column stationary phase. Solution:

  • Ensure Buffer pH is

    
    .
    
  • Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker (if using UV detection only).

  • Switch to a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to high pH, allowing operation at pH 9.0 where the amine is neutral.

Carryover

Issue: Appearance of "ghost peaks" in blank injections. Cause: Sildenafil and its analogs are sticky. Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • United States Pharmacopeia (USP). Sildenafil Citrate Monograph. USP-NF.[3] (Defines Related Compound A as the isobutyl analog, distinct from N-desmethyl).

  • Baranowska, I., et al. (2010). "Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC." Polish Journal of Environmental Studies. (Establishes separation protocols and RRTs).

  • Challa, B.R., et al. (2010).[4] "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection." Analytical Methods, RSC.[3] (Provides MS transitions: 475->283 for parent, 461->283 for metabolite).[1]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).[2][3][5]

  • N-Desmethyl Sildenafil Structure & Properties. PubChem CID 135398744. (Verification of chemical structure and synonyms). [1]

Sources

Troubleshooting & Optimization

Addressing ion suppression of N-Desmethyl Sildenafil in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Ion Suppression of N-Desmethyl Sildenafil

Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Regulatory Compliance Risk)

Executive Summary

You are experiencing signal instability or reduced sensitivity for N-Desmethyl Sildenafil (NDS), the primary metabolite of Sildenafil. While the parent drug (Sildenafil) often behaves robustly, NDS is chemically more polar (logP ~1.9 vs ~2.7 for Sildenafil). This polarity shift causes NDS to elute earlier in Reverse Phase (RP) chromatography, placing it in the "danger zone" of early-eluting polar matrix components and salts, or conversely, making it susceptible to "wrap-around" phospholipid interference from previous injections.

This guide provides a self-validating troubleshooting workflow to isolate, diagnose, and eliminate these matrix effects in compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Module 1: Diagnostic Workflow

How do I confirm ion suppression is the root cause?

Before altering your extraction, you must visualize the suppression profile. Standard QC injections only show the result of suppression (low area), not the location.

Protocol: Post-Column Infusion (PCI)

This is the "Gold Standard" diagnostic experiment.

  • Setup:

    • Disconnect the LC column from the MS source.

    • Insert a PEEK "Tee" union.

    • Line A: Effluent from your LC column (injecting a blank extracted matrix).[1]

    • Line B: Syringe pump infusing neat N-Desmethyl Sildenafil standard (100 ng/mL) at 10 µL/min.

    • Output: Combined flow into the ESI source.

  • Execution:

    • Start the syringe pump to establish a stable baseline (MS signal for NDS).

    • Inject a Blank Plasma Extract (processed exactly like your samples) onto the LC column.

    • Run your standard gradient method.

  • Analysis:

    • Observe the NDS baseline.

    • Dip in Baseline: Ion Suppression (Interfering co-eluter stealing charge).

    • Spike in Baseline: Ion Enhancement.[2][3]

    • Overlay: Overlay your actual NDS analyte peak from a standard injection. If the analyte peak aligns with a "Dip," you have confirmed matrix effects.

Visualizing the Mechanism

The following diagram illustrates the competitive ionization process occurring in the ESI Taylor Cone.

IonSuppression cluster_0 LC Column Effluent cluster_1 ESI Source (Taylor Cone) cluster_2 Mass Spectrometer NDS N-Desmethyl Sildenafil (Analyte) Droplet Evaporating Droplet NDS->Droplet PL Phospholipids (Matrix) PL->NDS Suppression: Matrix occupies surface & steals charge PL->Droplet Charge Available Charge (Protons) Charge->Droplet Limited Supply Signal Detected Signal Droplet->Signal Analyte Ions Droplet->Signal Matrix Ions

Caption: In the ESI droplet, high-concentration matrix components (red) compete with the analyte (blue) for limited surface charge, preventing the analyte from entering the gas phase.

Module 2: Sample Preparation (The Root Cause Fix)

My PCI confirmed suppression. How do I remove the interference?

Protein Precipitation (PPT) is often insufficient for NDS because it leaves phospholipids (glycerophosphocholines) in the supernatant. These lipids are the #1 cause of ion suppression in plasma bioanalysis.

Comparative Extraction Strategies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Complexity Low (Add ACN, Spin)Medium (Solvent partition)High (Cartridge steps)
Phospholipid Removal < 10% (Poor)> 90% (Excellent)> 95% (Superior)
Cost LowLow/MediumHigh
Suitability for NDS Not Recommended (High risk of suppression)Recommended (Best balance)Best (If LLE fails)
Recommended LLE Protocol for NDS

This protocol utilizes the basicity of NDS to partition it into an organic solvent while leaving polar interferences and zwitterionic lipids in the aqueous phase.

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 200 µL Plasma.

    • Why? NDS is a base. High pH ensures it is uncharged (neutral), maximizing solubility in organic solvent.

  • Extraction Solvent: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

    • Note: Avoid Dichloromethane (DCM) if possible, as it can extract more lipids. MTBE is cleaner for this application.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer.

  • Reconstitution: Evaporate to dryness (N2 stream @ 40°C) and reconstitute in mobile phase.

Module 3: Chromatographic Resolution

I cannot change my extraction method. Can I fix this with the LC gradient?

If NDS elutes too early, it hits the "salt front." If it elutes too late, it hits the "phospholipid tail."

The "Wrap-Around" Effect: Phospholipids are very hydrophobic. In a standard 3-minute gradient, they may not elute until minute 5 (during re-equilibration) or, worse, elute in the next injection's dead time.

Optimization Steps:

  • Column Choice: Switch to a Biphenyl or Phenyl-Hexyl column.

    • Why? Sildenafil and NDS have piperazine and aromatic rings. Biphenyl phases offer specific

      
       interactions that increase retention and selectivity compared to C18, pulling NDS away from the solvent front.
      
  • Mobile Phase Modifier: Use Ammonium Formate (2-10 mM) rather than just Formic Acid.

    • Why? Ammonium ions can help stabilize the signal and improve peak shape for basic compounds like NDS.

  • The "High-Organic Wash":

    • Ensure your gradient ramps to 95% Organic (Acetonitrile) and holds for at least 1-2 minutes after the analyte elutes. This forces lipids off the column before the next injection.

Module 4: Internal Standard Selection

My recovery is consistent, but my accuracy fails.

If you cannot physically remove the matrix, you must compensate for it.

  • Q: Can I use a structural analog (e.g., Vardenafil)?

    • A: NO. An analog will not co-elute perfectly with NDS. If the suppression "dip" occurs at 1.2 min and the analog elutes at 1.4 min, the analog won't "feel" the suppression, but the analyte will. The ratio will be wrong.

  • Q: What is the requirement?

    • A: You must use a stable isotope labeled internal standard: N-Desmethyl Sildenafil-d8 (or -d3).

    • Mechanism:[2][4][5] The deuterated standard has virtually identical physicochemical properties. It elutes at the exact same time and suffers the exact same suppression. Therefore, the ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low/Variable NDS Signal PCI Perform Post-Column Infusion (PCI) Start->PCI Decision1 Suppression Zone Overlaps Analyte? PCI->Decision1 ChangeLC Modify Chromatography: 1. Switch to Biphenyl Column 2. Flatten Gradient at elution Decision1->ChangeLC Yes CheckRec Check Extraction Recovery Decision1->CheckRec No Yes Yes No No Decision2 Recovery Low? CheckRec->Decision2 SwitchLLE Switch from PPT to LLE (MTBE @ pH 9-10) Decision2->SwitchLLE Yes CheckIS Verify IS is Deuterated (NDS-d8) Decision2->CheckIS No

Caption: Step-by-step logic flow to isolate the source of error, distinguishing between matrix effects (suppression) and extraction efficiency.

References
  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Strano-Rossi, S., et al. (2010). Analysis of sildenafil and its metabolites in blood and urine by LC-MS/MS. Journal of Chromatography B. (Context: Comparison of extraction methods for Sildenafil metabolites).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (Context: The foundational paper for the Post-Column Infusion method).
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Optimizing Mobile Phase for Sildenafil & N-Desmethyl Sildenafil Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-SIL-NDS-OPT Assigned Scientist: Senior Application Specialist Last Updated: February 22, 2026[1]

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Separating Sildenafil (SIL) from its primary metabolite, N-Desmethyl Sildenafil (NDS), is a classic chromatographic challenge due to their high structural similarity.[1] NDS differs from the parent drug only by the loss of a methyl group on the piperazine ring.

The Mechanism:

  • Polarity: NDS is slightly more polar than SIL due to the exposure of the secondary amine (piperazine ring) after demethylation. Therefore, in Reversed-Phase (RP) chromatography, NDS elutes first .[1]

  • Basicity: Both compounds are basic.[1] The piperazine nitrogen has a pKa ~8.7. This makes them prone to interacting with residual silanols on the silica backbone of columns, leading to peak tailing.

Chemical Profile
CompoundStructure KeypKa (Approx)Elution Order (RP-HPLC)
N-Desmethyl Sildenafil (NDS) Secondary Amine~8.7 (Basic)1st (More Polar)
Sildenafil (SIL) Tertiary Amine~8.7 (Basic)2nd (Less Polar)

Standard Operating Protocols (SOPs)

We provide two distinct "Tracks" depending on your detection method. Do not mix these tracks.

Track A: LC-MS/MS (Bioanalysis/PK Studies)

Best for high sensitivity and compatibility with Mass Spectrometry.[1]

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm) or Zorbax SB-C18 (3.5 µm).[1]

    • Why: Biphenyl phases offer distinct

      
       selectivity that enhances separation of the aromatic core better than standard C18 [1, 3].[1]
      
  • Mobile Phase A: 10 mM Ammonium Acetate (native pH ~6.[1]8) or 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-6 min: Ramp to 90% B

    • 6-8 min: Hold 90% B

  • Flow Rate: 0.4 - 0.6 mL/min (depending on column ID).

Track B: HPLC-UV (QC/Impurity Profiling)

Best for robustness, USP compliance, and avoiding peak tailing.[1]

  • Column: C18 (L1 packing), e.g., Ascentis Express C18 or equivalent.

  • Mobile Phase A (Buffer): 50 mM Potassium Phosphate (pH 3.[1]0) + 0.1% Triethylamine (TEA) .[1]

    • Critical Step: Adjust pH to 3.0 after adding TEA using Phosphoric Acid.

    • Why TEA? It acts as a "sacrificial base," blocking silanol sites to prevent NDS peak tailing [2, 5].[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Mode: 58% Buffer : 25% Methanol : 17% Acetonitrile (Modified USP conditions) OR 60% Buffer : 40% ACN.[1]

  • Detection: UV @ 290 nm (or 220 nm for higher sensitivity).[1]

Troubleshooting Matrix

Use this guide to diagnose specific chromatographic failures.

SymptomProbable CauseCorrective ActionMechanism
Co-elution (Rs < 1.5) Inadequate selectivitySwitch Organic Modifier. Replace 100% ACN with a 50:50 ACN:MeOH mix.[1]Methanol provides different solvation selectivity for the piperazine ring, often pulling the peaks apart [3].
Peak Tailing (T > 1.5) Silanol interactionAdd TEA or Lower pH. Ensure pH is < 3.[1]5. Add 5mM Triethylamine to MP A.Low pH protonates silanols (Si-OH), making them neutral.[1] TEA competitively binds to any remaining active sites.[1]
Retention Drift pH instabilityCheck Buffer Capacity. If using Formic Acid, switch to Ammonium Formate/Acetate buffer.[1]Simple acid additives (0.1% FA) have poor buffering capacity at pH 3-4.[1] A true buffer stabilizes retention [1].[1]
Broad Peaks Column overload or extra-column volumeReduce Injection Volume. Try 2-5 µL. Check tubing length.[1]Basic drugs overload easily.[1] Minimizing system dead volume is critical for separating closely eluting isomers.[1]

Optimization Logic & Workflow

The following diagram illustrates the decision-making process for method development.

OptimizationWorkflow Start Start Method Development Detector Select Detector Start->Detector MS_Path LC-MS/MS Route Detector->MS_Path Mass Spec UV_Path HPLC-UV Route Detector->UV_Path UV/PDA Buffer_MS Use Volatile Buffer (Ammonium Formate/Acetate) MS_Path->Buffer_MS Col_MS Select Biphenyl or C18 Buffer_MS->Col_MS Check_Res Check Resolution (Rs) Col_MS->Check_Res Buffer_UV Use Phosphate Buffer pH 3.0 + Triethylamine (TEA) UV_Path->Buffer_UV Buffer_UV->Check_Res Good_Res Rs > 2.0 (Success) Check_Res->Good_Res Separated Bad_Res Rs < 1.5 (Co-elution) Check_Res->Bad_Res Overlap Action_Org Change Organic Modifier (ACN -> MeOH Mix) Bad_Res->Action_Org Action_Temp Adjust Temp (Lower to 25°C) Action_Org->Action_Temp Action_Temp->Check_Res Re-inject

Figure 1: Decision logic for optimizing Sildenafil/Metabolite separation based on detector type and resolution outcomes.

Frequently Asked Questions (FAQs)

Q: Why does the USP method use such a complex mobile phase (Buffer/MeOH/ACN)? A: The USP method utilizes a ternary mixture to balance retention time (controlled by ACN strength) with selectivity (controlled by MeOH).[1] Methanol often provides better resolution between the N-oxide impurities and the N-desmethyl metabolite compared to pure ACN [2, 6].[1]

Q: My N-Desmethyl Sildenafil peak is splitting. Why? A: This is often a solvent mismatch.[1] If you dissolve your sample in 100% Methanol but your starting gradient is 90% Water, the drug precipitates or travels faster than the mobile phase momentarily.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

Q: Can I use pH 7.0 to separate them? A: It is risky. At pH 7.0, you are close to the pKa of the piperazine ring. Small fluctuations in pH will cause massive shifts in retention time and peak width (ruggedness issue). We strongly recommend pH 3.0 (fully protonated) or pH > 10 (fully unprotonated, requires hybrid columns) [4].[1]

Q: Which elutes first? A: N-Desmethyl Sildenafil elutes before Sildenafil.[1] The loss of the methyl group makes the metabolite more polar, reducing its hydrophobic interaction with the C18 chain [7].

References

  • Dinesh, K., et al. (2010).[1] "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection." Analytical Methods.

  • USP Monograph. "Sildenafil Citrate: Organic Impurities and Assay."[1][4] United States Pharmacopeia.[1]

  • Phenomenex Application Note. "LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® Biphenyl Column."

  • Al-Ghazawi, M., et al. (2007).[1][5] "Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis.

  • Kannappan, N., et al. "Method Development and Validation of Stability Indicating Methods for Assay of Tadalafil and Sildenafil Citrate by HPLC."[6]

  • Baranowska, I., et al. "Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC."[1][7]

  • Walker, D.K., et al. "Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man."[1] Xenobiotica. (Foundational PK/Metabolism reference).

Sources

Improving recovery of N-Desmethyl Sildenafil from solid-phase extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving recovery of N-Desmethyl Sildenafil from solid-phase extraction (SPE) Document ID: TS-SPE-NDS-001 Last Updated: February 2026

Executive Summary & Chemical Context

The Challenge: N-Desmethyl sildenafil (UK-103,320) is the primary active metabolite of sildenafil.[1][2] While structurally similar to the parent drug, the loss of the methyl group on the piperazine ring exposes a secondary amine . This structural change alters its polarity and interaction potential with silanol groups on traditional silica-based sorbents, often leading to irreversible adsorption or "tailing" during elution, which manifests as low recovery (<60%).

The Solution: To maximize recovery, you must transition from simple hydrophobic retention (C18) to Mixed-Mode Strong Cation Exchange (MCX) . This utilizes a "catch-and-release" mechanism based on charge state, allowing for rigorous washing steps that remove matrix interferences without losing the analyte.

Analyte Profile
PropertySildenafil (Parent)N-Desmethyl Sildenafil (Metabolite)Impact on SPE
Structure Tertiary AmineSecondary Amine Secondary amines are more prone to secondary silanol interactions.
pKa (Basic) ~8.7 (Piperazine)~9.0 (Piperazine)Requires pH < 6.0 to fully ionize (protonate) for retention.
LogP ~1.9~1.5Metabolite is more polar; may break through C18 columns if wash is too organic.

The Golden Standard Protocol (MCX)

Rationale: This protocol uses a polymeric Mixed-Mode Strong Cation Exchange sorbent (e.g., Oasis MCX or Strata-X-C). This allows us to lock the analyte onto the sorbent via ionic bonding, wash away interferences with 100% organic solvent, and elute by neutralizing the charge.

Reagents Preparation
  • Loading Buffer: 2% o-Phosphoric Acid in water (pH ~2.0).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol. Note: Prepare fresh daily to ensure pH > 11.
    
Step-by-Step Workflow
  • Sample Pre-treatment (Critical):

    • Add 2% o-Phosphoric acid to plasma/urine sample (1:1 ratio).

    • Why: This acidifies the sample (pH < 4), ensuring the piperazine nitrogen is fully protonated (

      
      ) and ready to bind to the sulfonate groups on the sorbent.
      
    • Tip: If protein content is high, perform protein precipitation (PPT) with acidified acetonitrile first, centrifuge, and dilute the supernatant with water to <5% organic content.

  • Conditioning:

    • 1 mL Methanol (Solvates the polymer).

    • 1 mL Water (Equilibrates).

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism: Ionic bonding occurs between the protonated amine and the sorbent's sulfonate group.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins and salts. The analyte remains locked by ionic charge.

  • Wash 2 (Organic):

    • 1 mL 100% Methanol.

    • Purpose: Removes hydrophobic interferences (lipids, neutrals).

    • Crucial: Because the analyte is ionically bound, it will not wash off with methanol. This step is impossible on C18 columns.

  • Elution:

    • 2 x 500 µL 5%

      
       in Methanol.
      
    • Mechanism: The high pH (>11) deprotonates the piperazine ring, breaking the ionic bond. The methanol then solvates the neutral molecule, releasing it.

Visualization: The "Catch-and-Release" Mechanism

The following diagram illustrates the chemical states of N-Desmethyl Sildenafil throughout the MCX extraction process.

SPE_Mechanism cluster_legend Mechanism of Action Load LOADING (pH 2) Analyte: Protonated (NH2+) Interaction: Ionic Bond State: LOCKED Wash WASH (MeOH) Analyte: Protonated (NH2+) Interaction: Ionic Bond State: LOCKED Load->Wash Remove Salts/Proteins Elute ELUTION (pH 11) Analyte: Neutral (NH) Interaction: Hydrophobic only State: RELEASED Wash->Elute Break Ionic Bond

Figure 1: The Mixed-Mode Cation Exchange mechanism. Retention is governed by pH manipulation of the secondary amine.

Troubleshooting Center

Diagnose low recovery by identifying exactly where the analyte is being lost.

The "Mass Balance" Diagnostic Test

Before changing parameters, run a single blank matrix spiked with standard. Collect the liquid from every step (Load flow-through, Wash 1, Wash 2, Elution) in separate tubes and analyze them.

Fraction Containing AnalyteDiagnosisCorrective Action
Load (Flow Through) Analyte did not bind.Check pH: Sample must be acidic (pH < 4). Check Capacity: Sorbent mass too low for matrix load? Conditioning: Did sorbent dry out?
Wash 1 (Aqueous) Analyte eluted with salts.Ionic Strength: Wash solvent too strong? Ensure pH is acidic.
Wash 2 (Methanol) Analyte eluted with lipids.Mechanism Failure: The ionic bond never formed. Ensure loading pH was low enough. Wrong Sorbent: Are you using C18 instead of MCX?
Sorbent (Retained) Analyte never came off.Elution pH: Solvent not basic enough. Use 5%

. Solubility: Analyte precipitated? Add 10-20% Acetonitrile to elution solvent.
Troubleshooting Logic Tree

Troubleshooting_Tree Start Low Recovery (<60%) Step1 Perform Mass Balance Test (Analyze all fractions) Start->Step1 Decision1 Where is the Analyte? Step1->Decision1 Res_Load In Load/Flow-Through Decision1->Res_Load Res_Wash In Wash Steps Decision1->Res_Wash Res_None Missing (Stuck on Cartridge) Decision1->Res_None Act_Load Fix: Acidify Sample (pH < 4) Ensure Sorbent is MCX Res_Load->Act_Load Act_Wash Fix: Ensure Wash is Organic BUT Analyte must be charged Res_Wash->Act_Wash Act_None Fix: Increase Elution pH (Fresh NH4OH) Res_None->Act_None

Figure 2: Decision matrix for diagnosing analyte loss during SPE.

Frequently Asked Questions (FAQs)

Q: Can I use standard C18 cartridges instead of MCX? A: Yes, but it is risky. N-Desmethyl sildenafil is more polar than sildenafil. On C18, you cannot use a 100% methanol wash without eluting the metabolite. You are forced to use weaker washes (e.g., 5-10% MeOH), which results in "dirtier" extracts and higher ion suppression in LC-MS/MS.

Q: My elution solvent is 5% Ammonium Hydroxide, but recovery is still low. Why? A: Ammonium hydroxide is volatile. If your bottle is old or left uncapped, the ammonia evaporates, and the pH drops below 11. The analyte remains protonated and stuck on the column. Always prepare elution solvents fresh daily.

Q: Why do I see "tailing" peaks for N-Desmethyl sildenafil but not Sildenafil? A: The secondary amine in the metabolite is a strong hydrogen bond donor/acceptor and interacts aggressively with residual silanols on silica-based columns. Switch to a polymeric sorbent (like HLB or MCX) to eliminate silanol interactions completely.

Q: What is the stability of N-Desmethyl sildenafil in plasma? A: It is generally stable at -20°C. However, avoid repeated freeze-thaw cycles. Acidifying the plasma immediately upon collection (with Phosphoric acid) stabilizes the matrix and prepares it for MCX extraction simultaneously.

References

  • Simultaneous assay of sildenafil and desmethylsildenafil in human plasma using liquid chromatography-tandem mass spectrometry on silica column with aqueous-organic mobile phase. Source: Journal of Chromatography B, PubMed. URL:[Link][3]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies. Source: National Institutes of Health (PMC). URL:[Link]

  • Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum. Source: Journal of Pharmaceutical and Biomedical Analysis.[4] URL:[Link]

  • PubChem Compound Summary: N-Desmethylsildenafil. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Technical Support Center: Minimizing N-Desmethyl Sildenafil Carryover in Autosampler Injections

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of minimizing autosampler carryover of N-Desmethyl Sildenafil in your analytical experiments. As Senior Application Scientists, we have designed this resource to be a practical and scientifically-grounded tool to ensure the integrity and accuracy of your data.

Understanding the Challenge: Why is N-Desmethyl Sildenafil Prone to Carryover?

N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil, possesses physicochemical properties that can make it susceptible to carryover in HPLC and LC-MS systems. Understanding these properties is the first step in developing an effective mitigation strategy.

Key Physicochemical Properties of N-Desmethyl Sildenafil:

PropertyValue/CharacteristicImplication for Carryover
Predicted pKa 10.05[1]As a basic compound, it will be protonated and positively charged at acidic and neutral pH. This charged state increases its potential for ionic interactions with negatively charged surfaces within the autosampler and LC flow path, such as residual silanols on glass vials and silica-based columns.
Structure Contains a piperazine moietyThe piperazine group is known to be a key contributor to the basicity of the molecule and can interact with active sites on surfaces.
Solubility Soluble in DMF and DMSO; sparingly soluble in a DMSO:PBS (pH 7.2) mixture.[1]Limited solubility in aqueous-organic mixtures commonly used as wash solvents can lead to precipitation and subsequent carryover.
LogP (of Sildenafil) 1.9[2]This moderate lipophilicity suggests a potential for hydrophobic interactions with non-polar surfaces in the autosampler, such as PEEK tubing and rotor seals.

These properties create a "sticky" compound that can adhere to various surfaces within your autosampler, leading to its appearance in subsequent blank or low-concentration sample injections. This can compromise the accuracy and reliability of your results, particularly in sensitive bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of carryover in a bioanalytical method?

Regulatory bodies like the FDA and EMA provide guidance on this. Generally, the carryover in a blank sample following the highest concentration standard should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3] However, it is always best to minimize carryover as much as possible.

Q2: I'm seeing carryover, but I'm already using a needle wash. What's wrong?

A simple needle wash with a single solvent may not be sufficient for a compound like N-Desmethyl Sildenafil. The effectiveness of the wash depends on the solvent's ability to dissolve the analyte in its current state and the duration and technique of the wash. A multi-solvent wash strategy is often necessary.

Q3: Can the type of vial I use contribute to carryover?

Absolutely. The surface of standard glass vials can have residual silanol groups that are negatively charged and can ionically interact with the positively charged N-Desmethyl Sildenafil. Using deactivated or silanized glass vials, or in some cases, polypropylene vials, can significantly reduce this interaction.

Q4: How do I know if the carryover is from the autosampler or the column?

A simple diagnostic test can help pinpoint the source. Replace your analytical column with a union or a zero-dead-volume connector and inject a high-concentration sample followed by a blank. If you still observe a significant peak in the blank, the carryover is likely originating from the autosampler. If the carryover is substantially reduced or eliminated, the column is the primary source of the issue.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Carryover

This guide provides a systematic approach to identifying and resolving N-Desmethyl Sildenafil carryover.

Step 1: Optimize the Autosampler Wash Protocol

The single most effective way to combat autosampler carryover is through a robust needle wash protocol.

1.1. Wash Solvent Selection:

The key is to use a sequence of solvents that can address both the ionic and hydrophobic nature of N-Desmethyl Sildenafil.

  • Acidic Wash: An acidic wash (e.g., 0.1-1% formic acid or acetic acid in water) will ensure the analyte is in its fully protonated and more water-soluble state, helping to remove it from non-polar surfaces.

  • Basic Wash: A basic wash (e.g., 0.1-1% ammonium hydroxide in water or a volatile buffer) will neutralize the positive charge on the N-Desmethyl Sildenafil, reducing its ionic interaction with negatively charged surfaces.

  • Strong Organic Solvent: A strong organic solvent like acetonitrile or isopropanol is necessary to remove any residual analyte that may be adsorbed through hydrophobic interactions.

  • Sample Diluent: The solvent used to dissolve your sample can also be an effective wash solvent.

Recommended Wash Sequence:

A multi-step wash program is highly recommended. The optimal sequence will depend on your specific autosampler and conditions, but a good starting point is:

  • Acidic Wash: To solubilize and remove the bulk of the analyte.

  • Strong Organic Solvent: To remove hydrophobically bound analyte.

  • Basic Wash: To neutralize and remove ionically bound analyte.

  • Final Organic/Aqueous Rinse: To prepare the needle for the next injection.

1.2. Wash Volume and Duration:

Increase the volume and duration of each wash step. For a particularly problematic carryover, using larger volumes (e.g., 500-1000 µL) and longer wash times can be highly effective.

1.3. Inside and Outside Needle Wash:

Ensure your autosampler is configured to wash both the inside and the outside of the needle. Residue on the outer surface of the needle can be a significant source of carryover.

Step 2: Evaluate and Optimize Injection Parameters

2.1. Injection Mode:

If your autosampler allows, consider using a "push-to-fill" or "partial loop with needle overfill" injection mode. This can help to ensure that the sample is contained within the sample loop and reduces contact with other parts of the injection system.

2.2. Injection Volume:

Injecting the smallest volume that still provides adequate sensitivity can help to reduce the total amount of analyte introduced into the system, thereby lowering the potential for carryover.

Step 3: Assess and Address Hardware Interactions

3.1. Vials and Plates:

As mentioned in the FAQs, switch to deactivated (silanized) glass vials or polypropylene plates to minimize ionic interactions with the vial surface.

3.2. Needle and Tubing Material:

While most modern autosamplers use relatively inert materials, older systems may have stainless steel components that can contribute to carryover. If possible, consider using PEEK or other polymer-based tubing and needles.

3.3. Rotor Seal:

The rotor seal in the injection valve is a common site for carryover. If you have been experiencing persistent issues, consider replacing the rotor seal. Materials like Vespel® or other high-performance polymers can sometimes offer better resistance to analyte adsorption than standard materials.

Step 4: Experimental Workflow for Troubleshooting

This workflow will guide you through a logical process to identify and eliminate the source of carryover.

Sources

Validation & Comparative

Comparative Guide: N-Desmethyl Sildenafil vs. PDE5 Inhibitors in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Sildenafil (UK-103,320) is the primary active metabolite of Sildenafil. In drug development and toxicological screening, it serves as a critical benchmark for metabolic stability and prolonged pharmacological activity.

While Sildenafil, Vardenafil, and Tadalafil are the clinical standards, N-Desmethyl Sildenafil retains approximately 50% of the parent drug’s in-vitro potency against PDE5. Crucially, it shares Sildenafil's selectivity profile, particularly regarding PDE6 cross-reactivity , which has significant implications for visual side effect modeling in preclinical assays.

This guide provides a technical comparison of N-Desmethyl Sildenafil against major PDE5 inhibitors, supported by experimental protocols for Fluorescence Polarization (FP) assays.

Chemical & Pharmacological Profile

N-Desmethyl Sildenafil is formed via N-demethylation of the piperazine ring of Sildenafil, primarily catalyzed by CYP3A4 and CYP2C9 . Understanding this structural change is vital for interpreting in-vitro binding data.

Structural Impact on Binding

The loss of the methyl group on the piperazine ring slightly reduces the molecule's lipophilicity and alters its steric fit within the PDE5 catalytic pocket (Q-pocket), resulting in a modest reduction in affinity compared to Sildenafil.

Diagram: Metabolic Pathway & Structural Relationship

MetabolicPathway Sildenafil Sildenafil (Parent Drug) CYP3A4 CYP3A4 (Major) CYP2C9 (Minor) Sildenafil->CYP3A4 NDesmethyl N-Desmethyl Sildenafil (Active Metabolite) CYP3A4->NDesmethyl N-demethylation Activity ~50% Potency of Parent Similar Selectivity NDesmethyl->Activity Pharmacological Consequence

Caption: Hepatic metabolism of Sildenafil to N-Desmethyl Sildenafil.[1] The metabolite retains significant pharmacological activity.

Comparative Potency & Selectivity Data

The following data aggregates consensus values from competitive binding assays (Fluorescence Polarization and Scintillation Proximity Assays).

Table 1: In-Vitro Potency ( ) Against PDE5
CompoundPDE5

(nM)
Relative Potency (vs. Sildenafil)Binding Characteristics
Vardenafil 0.1 – 0.7~10x More PotentFast onset, high affinity
Tadalafil 2.0 – 5.0EquipotentSlow dissociation (long half-life)
Sildenafil 3.5 – 4.01.0 (Reference)Competitive inhibitor
N-Desmethyl Sildenafil 10 – 15 ~0.5x (Weaker) Retains specific PDE5 binding
Table 2: Selectivity Profile (Off-Target Risks)

Selectivity is defined as the ratio of


 (Off-Target) / 

(PDE5). Lower ratios indicate higher risk of side effects.
TargetBiological RelevanceSildenafilN-Desmethyl SildenafilTadalafil
PDE6 Retinal Phototransduction (Blue Vision)Low Selectivity (~10-fold)Low Selectivity (~10-fold) High Selectivity (>1000-fold)
PDE1 Cardiac/Smooth Muscle>300-foldComparable to Parent >10,000-fold
PDE11 Spermatogenesis>1000-fold>1000-fold Low Selectivity (~5-fold)

Key Insight: N-Desmethyl Sildenafil mimics the PDE6 cross-reactivity of Sildenafil. In in-vitro safety screens, the metabolite must be accounted for, as its accumulation in vivo contributes to the duration of visual disturbances (cyanopsia) despite its lower potency.

Experimental Protocol: Fluorescence Polarization (FP) Assay

To generate the data above, the IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization assay is the industry standard due to its homogeneous format (no wash steps).

Principle

PDE5 hydrolyzes fluorescently labeled cGMP (Fl-cGMP).[2] The product (Fl-GMP) binds to nanoparticles containing trivalent metal cations. This binding increases the molecular volume, slowing rotation and increasing fluorescence polarization (mP). Inhibitors prevent hydrolysis, keeping mP low.

Workflow Diagram

FPAssay Step1 1. Enzyme Prep Dilute rhPDE5 in Assay Buffer (containing DTT/Mg2+) Step2 2. Inhibitor Titration Add N-Desmethyl Sildenafil (Serial Dilution in DMSO) Step1->Step2 Step3 3. Substrate Addition Add FAM-cGMP (100 nM final) Step2->Step3 Step4 4. Incubation 60 min @ Room Temp (Hydrolysis occurs) Step3->Step4 Step5 5. Detection Add IMAP Binding Reagent (Nanoparticles bind GMP) Step4->Step5 Step6 6. Readout Measure FP (Ex 485nm / Em 528nm) Step5->Step6

Caption: Step-by-step workflow for determining IC50 using Fluorescence Polarization.

Detailed Methodology
  • Buffer Preparation: 10 mM Tris-HCl (pH 7.2), 10 mM

    
    , 0.05% 
    
    
    
    , 0.1% BSA. Note: BSA prevents enzyme adsorption to plates.
  • Enzyme Titration: Determine the

    
     of the PDE5 enzyme batch to ensure the assay is linear.
    
  • Compound Handling: Dissolve N-Desmethyl Sildenafil in 100% DMSO. Serial dilute (1:3) to create a 10-point curve. Final DMSO concentration in the well should be <1% to avoid enzyme denaturation.

  • Reaction:

    • Add 5 µL Test Compound.[2]

    • Add 10 µL PDE5 Enzyme (at

      
       concentration).
      
    • Incubate 15 mins (Pre-incubation allows inhibitor binding).

    • Add 5 µL FAM-cGMP Substrate.[2]

    • Incubate 60 mins at RT in the dark.

  • Termination: Add 60 µL IMAP Binding Solution. Shake for 2 mins. Incubate 30 mins.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    

ADME & In-Vitro Stability Considerations

When comparing N-Desmethyl Sildenafil to other inhibitors, its physicochemical properties affect assay design (e.g., non-specific binding).

  • Plasma Protein Binding (PPB): Both Sildenafil and N-Desmethyl Sildenafil exhibit high protein binding (~96%).[3]

    • Implication: In cell-based assays containing serum (FBS), the

      
       will shift rightward (appear less potent) compared to enzyme-only assays.
      
  • Metabolic Stability: N-Desmethyl Sildenafil undergoes further metabolism but at a slower rate than the parent's conversion to the metabolite.

  • Transporter Interaction: Like Sildenafil, the metabolite is a substrate for efflux transporters (e.g., P-gp), which may limit intracellular accumulation in cell-based efficacy models.

References

  • Pfizer Central Research. (1998). Sildenafil: Efficacy and Safety Profile.[4][5][6][7] Ballard, S.A. et al. "Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes."[8] Journal of Urology. Link

  • Corbin, J.D., & Francis, S.H. (2002). "Pharmacology of phosphodiesterase-5 inhibitors." International Journal of Clinical Practice. Link

  • U.S. Food and Drug Administration (FDA). (1998). Viagra (Sildenafil Citrate) Clinical Pharmacology Review. (Provides authoritative IC50 data for parent and metabolite). Link

  • BPS Bioscience. (2024). PDE5A1 Assay Kit Protocol & Validation Data. (Standard industry protocol for FP assays). Link

  • Muirhead, G.J., et al. (2002). "Pharmacokinetics of sildenafil and its metabolite, N-desmethyl sildenafil, in healthy volunteers." British Journal of Clinical Pharmacology. Link

Sources

Optimizing Incurred Sample Reanalysis (ISR) for N-Desmethyl Sildenafil: A Comparative Guide to Extraction Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl Sildenafil (UK-103,320) is the primary active metabolite of Sildenafil, retaining approximately 50% of the parent drug’s potency and accounting for roughly 20% of its pharmacological effect.[1][2] In clinical bioanalysis, Incurred Sample Reanalysis (ISR) is the ultimate stress test. A method that passes pre-study validation using spiked standards may still fail ISR due to matrix effects specific to subject samples—often caused by phospholipid build-up or metabolite instability.

This guide objectively compares two primary extraction methodologies—Liquid-Liquid Extraction (LLE) versus Protein Precipitation (PPT) —to determine which protocol offers the highest probability of ISR success for N-Desmethyl Sildenafil in human plasma.

Comparative Analysis: LLE vs. PPT

The choice of extraction method is the single biggest variable in ISR success for lipophilic metabolites like N-Desmethyl Sildenafil.

Performance Matrix
FeatureMethod A: Liquid-Liquid Extraction (LLE) Method B: Protein Precipitation (PPT)
Solvent System Methyl tert-butyl ether (MTBE) or Diethyl EtherAcetonitrile (ACN) or Methanol
Extract Cleanliness High (Removes phospholipids/salts)Low (High phospholipid carryover)
Matrix Effect (ME) Negligible (< 5% suppression)Significant (Risk of > 15% suppression)
ISR Failure Risk Low High (Due to ion suppression)
Throughput Moderate (Requires evaporation/reconstitution)High (Mix, spin, inject)
Sensitivity (LLOQ) Excellent (< 1 ng/mL achievable)Moderate (Dilution factor limits LLOQ)
The Scientist's Verdict

While Protein Precipitation (PPT) is faster and cheaper, it is statistically more likely to trigger ISR failure for N-Desmethyl Sildenafil. The metabolite is less non-polar than the parent, making it susceptible to ion suppression from phospholipids that elute early in the chromatogram.

Recommendation: LLE (Method A) is the superior choice for regulated clinical trials where data integrity and ISR compliance (FDA/EMA) are non-negotiable.

Scientific Integrity: The Mechanics of ISR Failure

To understand the recommendation, we must examine the causality of failure.

The "Hidden" Matrix Effect

In pre-study validation, Quality Control (QC) samples are prepared by spiking "clean" control plasma. However, "incurred" samples (from dosed subjects) contain modified proteins, lipids, and dosing vehicles.

  • Mechanism: In PPT, phospholipids (glycerophosphocholines) often co-elute with the analyte. They compete for charge in the Electrospray Ionization (ESI) source.

  • The ISR Trap: If the matrix effect differs between the spiked calibration standards and the incurred subject samples, the calculated concentration will drift, leading to >20% difference upon reanalysis.

The Self-Validating System: Stable Isotope Labeled IS

Regardless of the extraction method, the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is a mandatory self-validating mechanism.

  • Required IS: N-Desmethyl Sildenafil-d8 (and Sildenafil-d8 for the parent).[3][4][5]

  • Why: An analog IS (like chloramphenicol) will not co-elute perfectly with the analyte. A deuterated IS (d8) shares the exact retention time and physicochemical properties, meaning it experiences the exact same matrix suppression as the analyte, mathematically correcting the error.

Visualizing the Pathway & Workflow

Diagram 1: Metabolic Pathway of Sildenafil

Understanding the formation of the metabolite is crucial for interpreting PK data.

MetabolicPathway Sildenafil Sildenafil (Parent) CYP3A4 CYP3A4 (Major Enzyme) Sildenafil->CYP3A4 CYP2C9 CYP2C9 (Minor Enzyme) Sildenafil->CYP2C9 NDesmethyl N-Desmethyl Sildenafil (Active Metabolite) CYP3A4->NDesmethyl N-Demethylation CYP2C9->NDesmethyl Inactive Inactive Metabolites (Excreted) NDesmethyl->Inactive Further Metabolism

Caption: Hepatic metabolism of Sildenafil primarily via CYP3A4 to form N-Desmethyl Sildenafil.[1][6][7][8][9]

Diagram 2: ISR Decision Logic (FDA/EMA Criteria)

This workflow ensures compliance with regulatory standards.

ISRWorkflow SelectSamples Select ISR Samples (10% of first 1000 + 5% of excess) Analyze Reanalyze Selected Samples (Same Method as Original) SelectSamples->Analyze CalcDiff Calculate % Difference (Repeat - Original) / Mean * 100 Analyze->CalcDiff CheckCriteria Check Criteria: Is Diff within ±20%? CalcDiff->CheckCriteria Pass PASS: ≥ 67% of samples within limits CheckCriteria->Pass Yes Fail FAIL: < 67% of samples within limits CheckCriteria->Fail No Investigate Investigate: 1. Matrix Effect? 2. Metabolite Instability? 3. IS Variation? Fail->Investigate

Caption: Regulatory logic for Incurred Sample Reanalysis (ISR) per FDA 2018/EMA guidelines.

Detailed Experimental Protocols

Protocol A: Robust Liquid-Liquid Extraction (Recommended)

Best for: Clinical trials, high-stakes bioequivalence studies.

  • Aliquot: Transfer 100 µL of human plasma (standard/QC/subject) into a glass tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (Sildenafil-d8 / N-Desmethyl Sildenafil-d8 at 500 ng/mL in 50:50 Methanol:Water). Vortex for 30s.

  • Buffer: Add 100 µL of 0.1M Sodium Carbonate (pH 9.8) to alkalize the plasma (ensures analytes are in non-ionized state for organic extraction).

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake on a reciprocating shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Flash freeze the aqueous layer (dry ice/acetone bath).

  • Transfer: Decant the organic (top) layer into a clean tube.

  • Drying: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (e.g., 10mM Ammonium Acetate : Acetonitrile, 30:70).

  • Injection: Inject 10 µL into LC-MS/MS.

Protocol B: Protein Precipitation (Baseline)

Best for: Early discovery, dose-range finding (non-GLP).

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Precipitation: Add 200 µL of Acetonitrile containing the Internal Standard.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of water (to match initial mobile phase strength and prevent peak broadening).

  • Injection: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters (Common to Both)
  • Column: C18 (e.g., Zorbax SB-C18 or Kinetex C18), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase: Isocratic 10mM Ammonium Acetate : Acetonitrile (10:90 v/v).

  • Mass Transitions (ESI+):

    • Sildenafil: m/z 475.2 → 283.2[9]

    • N-Desmethyl Sildenafil: m/z 461.2 → 283.2[10]

    • IS (d8-Sildenafil): m/z 483.2 → 283.2

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[11][12][13] [Link]

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[14] [Link]

  • Strasinger, C., et al. (2015). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Analytical Methods. [Link]

  • Nirogi, R., et al. (2017). Quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma using LC-MS/MS. Journal of Pharmaceutical Analysis. [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Desmethyl Sildenafil Hemicitrate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug discovery and development, our responsibilities extend beyond the bench. The safe and compliant disposal of chemical reagents is a critical component of laboratory stewardship, ensuring the protection of our environment and the health of our communities. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Desmethyl Sildenafil Hemicitrate, a common metabolite and research compound. By adhering to these protocols, we uphold our commitment to scientific integrity and operational excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

N-Desmethyl Sildenafil, an active metabolite of Sildenafil, requires careful handling due to its pharmacological activity and potential hazards. The Safety Data Sheet (SDS) classifies this compound with the following primary risks:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin irritation: Direct contact can result in localized skin reactions.

  • Causes serious eye irritation: Contact with eyes can cause significant damage.

  • May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]

Furthermore, the compound is recognized as "slightly hazardous for water," underscoring the importance of preventing its entry into aquatic systems.[2] It is imperative that this chemical is not disposed of with household garbage or released into the sewage system.[2][3]

Table 1: Key Hazard and Disposal Information for N-Desmethyl Sildenafil Hemicitrate

ParameterInformationSource
Primary Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[1]
Environmental Hazard Slightly hazardous for water[2]
RCRA Status Not a P- or U-listed acute hazardous waste. However, it should be managed as a characteristic hazardous waste (toxicity).[4][5][6]
Primary Disposal Method High-temperature incineration[7][8][9]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling N-Desmethyl Sildenafil Hemicitrate for any purpose, including disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to avoid skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[11]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal garments.

Disposal Procedures: A Step-by-Step Protocol

The recommended and most effective method for the disposal of N-Desmethyl Sildenafil Hemicitrate is through a licensed hazardous waste management company that utilizes high-temperature incineration.[7][8][9] This ensures the complete destruction of the active pharmaceutical ingredient (API).[7]

Waste Segregation and Containerization

Proper segregation and containment are the foundational steps for safe disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical waste. The original container is often a suitable option.[3]

  • The container must be in good condition, leak-proof, and have a secure, sealable lid.[12]

Step 2: Label the Container

  • Clearly label the container with the words "Hazardous Waste."[12]

  • The label must also include the full chemical name: "N-Desmethyl Sildenafil Hemicitrate" (no abbreviations) and the approximate quantity.

Step 3: Waste Accumulation

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area near the point of generation.[2][12]

  • Keep the container closed at all times except when adding waste.[12]

  • Do not mix incompatible waste streams.

WasteDisposalWorkflow cluster_prep Preparation cluster_container Containerization cluster_disposal_path Disposal Path start Start: N-Desmethyl Sildenafil Hemicitrate Waste ppe Don Appropriate PPE start->ppe select_container Select Compatible, Leak-Proof Container ppe->select_container label_container Label as 'Hazardous Waste' with Chemical Name & Quantity select_container->label_container decision Small or Large Quantity? label_container->decision small_quantity Small Quantity: On-site chemical deactivation (if feasible and permitted) decision->small_quantity Small large_quantity Large Quantity or Standard Procedure decision->large_quantity Large/ Standard waste_pickup Arrange for Hazardous Waste Pickup small_quantity->waste_pickup If not feasible large_quantity->waste_pickup incineration High-Temperature Incineration by Licensed Facility waste_pickup->incineration end End: Compliant Disposal incineration->end

Sources

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling N-Desmethyl Sildenafil Hemicitrate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling N-Desmethyl Sildenafil Hemicitrate. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary, ensuring a culture of safety and scientific integrity in your laboratory.

Core Directive: Understanding the Hazard

N-Desmethyl Sildenafil, a primary metabolite of Sildenafil, is an active pharmaceutical ingredient (API) that requires meticulous handling.[1] Safety Data Sheets (SDS) for N-Desmethyl Sildenafil and its parent compound classify it with several key hazards that directly inform our PPE strategy:

  • Skin Irritation (Category 2): The compound can cause skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation (Category 2A): Poses a significant risk of serious irritation if it comes into contact with the eyes.[3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): As a fine powder, it can be easily aerosolized, and inhalation may lead to respiratory tract irritation.[2][3][5]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of the compound is hazardous.[3]

The primary routes of exposure in a laboratory setting are inhalation of the powder and dermal contact. Therefore, our first priority is to establish robust barriers to prevent this contact.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place. PPE is designed to protect you from hazards that cannot be eliminated through engineering solutions.

  • Ventilation and Containment: All handling of N-Desmethyl Sildenafil powder, especially weighing and preparing stock solutions, must be performed within a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glove box.[6][7] These systems contain airborne particles at the source, drastically reducing the risk of inhalation.[8] General room ventilation is not sufficient for handling potent powders.[9]

Comprehensive PPE Protocol for N-Desmethyl Sildenafil

The following protocol outlines the minimum required PPE. A site-specific risk assessment should always be performed to determine if additional measures are necessary.

Respiratory Protection

The fine, particulate nature of this API makes respiratory protection a non-negotiable requirement when handling the solid form.

  • Requirement: A NIOSH-approved N95 or higher-rated respirator is mandatory for any procedure involving the powder, such as weighing, transferring, or cleaning up spills.

  • Causality: Standard surgical masks are designed to protect the environment from the wearer and offer no significant protection from inhaling fine chemical particles.[10] An N95 respirator is specifically designed to filter out at least 95% of airborne particles, providing an essential safeguard for your respiratory system.[11]

Hand Protection

Dermal exposure is a significant risk, and a single layer of gloves may not provide adequate protection, especially during prolonged handling.

  • Requirement: Double-gloving is required. Wear two pairs of powder-free nitrile gloves.[12] The inner glove should be tucked under the cuff of the lab gown, and the outer glove should go over the cuff.[12]

  • Causality: Double-gloving provides a critical layer of redundancy. If the outer glove becomes contaminated or torn, it can be safely removed without exposing the skin.[12] Nitrile gloves offer good resistance to a broad range of chemicals.[11] Gloves should be changed immediately if contaminated or every one to two hours during continuous work.[12]

Eye and Face Protection

Given the classification as a serious eye irritant, protecting your eyes from splashes and airborne dust is critical.

  • Requirement: Chemical splash goggles are mandatory. If there is a significant risk of splashing, such as when handling larger volumes of solutions, a full face shield should be worn in addition to goggles.[13]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust or chemical splashes. Chemical splash goggles form a protective seal, ensuring no particles or droplets can enter.[7]

Body Protection

To prevent the contamination of personal clothing and skin, full-body protection is essential.

  • Requirement: A disposable, solid-front, back-closing gown made of a low-permeability material like polyethylene-coated polypropylene is required.[12][13] The gown must have long sleeves with tight-fitting knit or elastic cuffs.[12]

  • Causality: Standard cloth lab coats are permeable and can absorb chemical dust and solutions, holding them against your skin.[13] A disposable, fluid-resistant gown provides a reliable barrier. The back-closure design eliminates the potential for gaps in the front of the body, and tight cuffs prevent particles from entering the sleeves.[12]

TaskMinimum Required PPE
Weighing/Handling Solid Powder N95 Respirator, Double Nitrile Gloves, Chemical Splash Goggles, Disposable Low-Permeability Gown
Preparing Stock Solutions N95 Respirator (while handling powder), Double Nitrile Gloves, Chemical Splash Goggles, Disposable Low-Permeability Gown
Handling Liquid Solutions Double Nitrile Gloves, Chemical Splash Goggles, Disposable Low-Permeability Gown. Respirator may be required based on risk of aerosolization.
Cleaning & Decontamination N95 Respirator, Double Nitrile Gloves, Chemical Splash Goggles, Disposable Low-Permeability Gown

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Respirator: Put on the N95 respirator. Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.

Step-by-Step Doffing (Taking Off) Protocol:

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.

  • Exit Work Area: Leave the immediate work area to remove the remaining PPE in a designated clean area.

  • Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove by handling the straps, without touching the front of the respirator. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE used when handling N-Desmethyl Sildenafil Hemicitrate is considered contaminated chemical waste.

  • Collect all used gowns, gloves, respirators, and other disposable materials in a clearly labeled, sealed hazardous waste container.[2]

  • Dispose of the container according to your institution's and local environmental regulations for chemical waste.[14][15]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_conclusion 3. Conclusion Phase risk_assessment Conduct Risk Assessment (Review SDS) select_ppe Select Required PPE (Gown, Double Gloves, Goggles, N95) risk_assessment->select_ppe check_eng_controls Verify Engineering Controls (Fume Hood Certified & Working) select_ppe->check_eng_controls don_ppe Don PPE (Correct Sequence) check_eng_controls->don_ppe handle_api Perform Task in Fume Hood (Weighing, Dissolving) don_ppe->handle_api decontaminate_area Decontaminate Work Area & Equipment handle_api->decontaminate_area doff_ppe Doff PPE (Correct Sequence) decontaminate_area->doff_ppe dispose_waste Dispose of Contaminated PPE & Chemical Waste doff_ppe->dispose_waste wash_hands Final Hand Washing dispose_waste->wash_hands

Caption: Safe Handling Workflow for N-Desmethyl Sildenafil.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. ACP.
  • Safetyware Group. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production. Safetyware.
  • Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstrom.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA.
  • Fisher Scientific. (2017, May 17). SAFETY DATA SHEET - Sildenafil. Fisher Scientific.
  • Cayman Chemical. (2025, July 18). Safety Data Sheet - N-desmethyl Sildenafil. Cayman Chemical.
  • KM Pharma Solution Private Limited. MSDS - N-Nitroso N-Desmethyl Sildenafil. KM Pharma Solution.
  • Actylis Lab Solutions.
  • Caesar & Loretz GmbH. (2023, May 24).
  • Institute for Molecular Biology & Biophysics.
  • Erlab. (2025, June 19).
  • LGC Standards. N-Desmethyl Sildenafil | TRC-D292200-10MG. LGC Standards.
  • MilliporeSigma. N-Desmethyl Sildenafil | 139755-82-1. MilliporeSigma.
  • Camber Pharmaceuticals, Inc. Safety Data Sheet - Sildenafil Tablets. Camber Pharmaceuticals.
  • TCI Chemicals.
  • National Center for Biotechnology Information. Desmethylsildenafil | C21H28N6O4S | CID 135455980. PubChem.
  • Western University of Health Sciences.
  • Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry. Enhesa.
  • ChemicalBook. (2026, February 7).
  • Pfizer.
  • National Center for Biotechnology Information. Sildenafil | C22H30N6O4S | CID 135398744. PubChem.
  • Santa Cruz Biotechnology.
  • Spectrum Chemical.
  • Pharma Source Direct. (2023, July 18).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.